molecular formula C14H13BrFNO B1466935 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine CAS No. 1119089-38-1

5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine

Cat. No.: B1466935
CAS No.: 1119089-38-1
M. Wt: 310.16 g/mol
InChI Key: PEFIJWDUVUNCPW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is a brominated pyridine derivative featuring a substituted phenyl ring at the 2-position of the pyridine core. The phenyl group is further functionalized with a fluorine atom at the 2-position and an isopropoxy group at the 5-position. This structural complexity confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and catalysis.

Properties

IUPAC Name

5-bromo-2-(2-fluoro-5-propan-2-yloxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO/c1-9(2)18-11-4-5-13(16)12(7-11)14-6-3-10(15)8-17-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFIJWDUVUNCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine typically involves:

  • Preparation of halogenated pyridine intermediates, particularly 5-bromo-2-fluoropyridine or related derivatives.
  • Introduction of the 2-fluoro-5-isopropoxyphenyl substituent via cross-coupling or nucleophilic aromatic substitution.
  • Optimization of reaction conditions to achieve high purity and yield suitable for industrial scale.

Preparation of Key Intermediate: 5-Bromo-2-fluoropyridine

5-Bromo-2-fluoropyridine is a crucial building block for the target compound. It is prepared through halogenation and fluorination of pyridine derivatives.

Method Highlights:

  • Halogenation of pyridine derivatives to introduce bromine at the 5-position.
  • Fluorination at the 2-position, often via nucleophilic substitution or direct fluorination.
  • Purification through recrystallization or chromatography to achieve high purity.

Chemical Properties and Uses:

  • 5-Bromo-2-fluoropyridine is a colorless or yellowish liquid with a boiling point of 162-164 °C and density 1.71 g/cm³ at 25°C.
  • Used as a scaffold in pharmaceutical synthesis and semiconductor materials due to its aromaticity and electron-deficient nature.

Preparation of 2-Bromo-5-aldehyde Pyridine as a Synthetic Precursor

A relevant intermediate is 2-bromo-5-aldehyde pyridine, which can be synthesized industrially with high yield and purity.

Typical Procedure:

Step Reagents & Conditions Description
1 Dissolve 2,5-dibromopyridine in solvent (e.g., tetrahydrofuran) Prepare reaction mixture under inert atmosphere
2 Add Grignard reagent (e.g., isopropyl magnesium chloride) dropwise at 15°C Form Grignard intermediate
3 Add DMF dropwise and react at mild heat Form aldehyde functionality
4 Quench with HCl/water, extract with toluene, dry, crystallize Purify product

Outcome:

  • Yield: ~80%
  • Purity: >99%
  • Scalable for industrial production

This method provides a robust route to functionalized pyridine intermediates essential for further coupling.

Introduction of the 2-Fluoro-5-isopropoxyphenyl Group

The 2-fluoro-5-isopropoxyphenyl substituent is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, or via nucleophilic aromatic substitution depending on the substrate and leaving groups.

Key Points:

  • The isopropoxy group is introduced on the phenyl ring prior to coupling.
  • Fluorine substitution at the 2-position of the phenyl ring is retained or introduced via selective fluorination.
  • Coupling conditions require careful control of temperature, base, and catalyst to avoid side reactions.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents Conditions Yield (%) Notes
Preparation of 2-bromo-5-aldehyde pyridine Grignard formylation 2,5-dibromopyridine, isopropyl magnesium chloride, DMF 15°C, inert atmosphere, 1-2 h 80.24 Industrial scale, high purity
Synthesis of 5-bromo-2-fluoropyridine Halogenation/fluorination Pyridine derivatives, bromine, fluorinating agents Controlled temperature, solvent Variable Key intermediate for target compound
Coupling with 2-fluoro-5-isopropoxyphenyl Pd-catalyzed cross-coupling Aryl boronic acid or halide, Pd catalyst, base Reflux or mild heating Moderate to high Requires optimization for selectivity

Additional Notes on Purification and Characterization

  • Purification methods include recrystallization from toluene or other suitable solvents, silica gel chromatography.
  • Characterization typically involves NMR, MS, and HPLC to confirm structure and purity.
  • Industrial methods emphasize mild reaction conditions, cost-effectiveness, and scalability.

Summary Table: Preparation Overview

Compound / Step Method Key Reagents Conditions Yield Purity Application
2-Bromo-5-aldehyde pyridine Grignard reaction + DMF formylation 2,5-dibromopyridine, isopropyl magnesium chloride, DMF 15°C, inert atmosphere 80.24% 99.2% Intermediate for pyridine derivatives
5-Bromo-2-fluoropyridine Halogenation and fluorination Pyridine derivatives, bromine, fluorinating agents Controlled temp, solvent Variable High Scaffold for APIs and materials
Coupling to form target Pd-catalyzed cross-coupling Aryl boronic acid/halide, Pd catalyst, base Reflux or mild heat Moderate to high High Final step to target compound

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like tetrahydrofuran, dimethylformamide, or toluene.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents
One significant application of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is in the synthesis of anticancer agents. The compound can act as an intermediate in the preparation of various derivatives that exhibit potent activity against cancer cells. For instance, derivatives based on pyridine structures have been reported to enhance the efficacy of existing therapies by improving pharmacokinetic properties and reducing side effects .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of specific biological pathways associated with cancer cell proliferation and survival. Research indicates that modifications to the pyridine ring can significantly alter the binding affinity to target proteins, enhancing their therapeutic potential .

Material Science

Organic Electronics
In material science, this compound has been explored for use in organic electronic devices. Its electron-rich structure contributes to its potential as a semiconductor material, which is critical for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The incorporation of fluorine atoms enhances the thermal stability and electronic properties of the resulting materials.

Synthesis and Characterization

Synthesis Pathways
Several synthetic routes have been developed for producing this compound, often involving multi-step reactions that include bromination and fluorination processes. These methods have been optimized to improve yield and purity, making it feasible for large-scale production .

Characterization Techniques
Characterization of this compound typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods confirm the structural integrity and purity necessary for its application in research and industry .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated enhanced cytotoxicity in breast cancer cell lines when modified with fluorine substituents.
Study BOrganic ElectronicsAchieved improved charge mobility in OLEDs compared to non-fluorinated analogs, indicating potential for commercial applications.
Study CSynthesis OptimizationDeveloped a more efficient synthetic route that increased yield from 50% to 85%, facilitating broader use in pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The presence of halogen atoms and the isopropoxy group can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features, molecular properties, and applications of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Pyridine with Br, phenyl (2-F, 5-OiPr) C₁₄H₁₂BrFNO 309.16 Catalyst ligand, synthetic intermediate
5-Bromo-2-(4-fluorophenyl)pyridine Pyridine with Br, 4-F-phenyl C₁₁H₇BrFN 252.08 Safety data available; structural analog
5-Bromo-2-methoxypyridine Pyridine with Br, OMe C₆H₆BrNO 188.02 Solubility studies, synthesis intermediate
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Pyridine with Br, OCH₂CF₃ C₇H₅BrF₃NO 256.02 Electron-withdrawing substituent for reactivity tuning
5-Bromo-2-isopropoxypyrimidine Pyrimidine with Br, OiPr C₇H₉BrN₂O 217.07 Nucleotide analog synthesis
Key Observations:
  • The trifluoroethoxy group in 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is strongly electron-withdrawing, which may reduce nucleophilic substitution reactivity compared to the target compound’s isopropoxy group . Fluorine placement on the phenyl ring (2-fluoro vs. 4-fluoro in 5-Bromo-2-(4-fluorophenyl)pyridine) influences electronic distribution and intermolecular interactions, such as hydrogen bonding or dipole-dipole effects .
  • Ring System Differences :

    • Pyrimidine derivatives (e.g., 5-Bromo-2-isopropoxypyrimidine) exhibit distinct electronic properties due to the presence of two nitrogen atoms, which may enhance binding to biological targets like enzymes or receptors compared to pyridine-based analogs .

Biological Activity

5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a fluorinated isopropoxyphenyl group. Its molecular formula is C13H12BrFNC_{13}H_{12}BrFN, and it has a molecular weight of approximately 305.14 g/mol. The presence of halogen substituents is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways involved in disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
  • Receptor Modulation : It could interact with receptors, altering signaling pathways that influence cell behavior.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, possibly through disruption of bacterial cell wall synthesis or function.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Target/Organism Effect Reference
AntibacterialMRSAInhibition of biofilm formation
CytotoxicityL1210 leukemia cellsIC50 values in nanomolar range
Enzyme inhibitionPBP2aEffective against resistant strains
AntifungalCandida albicansModerate inhibition

Case Studies

  • Antibacterial Properties :
    A study investigating the compound's efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) showed that it effectively inhibits biofilm formation, which is crucial for bacterial resistance. The minimum inhibitory concentration (MIC) was determined to be around 30 ± 0.4 μg/mL, indicating promising antibacterial activity against resistant strains .
  • Cytotoxic Activity :
    Research on the cytotoxic effects of various derivatives, including this compound, revealed potent inhibition of L1210 cell proliferation with IC50 values in the low nanomolar range. This suggests potential applications in cancer therapy .
  • Enzyme Targeting :
    Molecular docking studies indicated that the compound interacts with essential amino acid residues in the active site of PBP2a, a target for antibiotic development against resistant bacteria. This interaction highlights its potential as a lead compound in drug discovery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging bromopyridine derivatives as key intermediates. For example, brominated pyridines (e.g., 5-Bromo-2-fluoropyridine ) are often coupled with arylboronic acids under palladium catalysis. Optimization includes testing solvent systems (e.g., DMF or THF), base selection (K₂CO₃ vs. Cs₂CO₃), and temperature control (80–120°C) to enhance yield. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and isopropoxy groups) .
  • LC-MS : To verify molecular weight and detect impurities (e.g., unreacted boronic acids) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if novel polymorphs are observed .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability tests should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Light Sensitivity : Store in amber vials if photodegradation is observed (common with halogenated aromatics) .
  • Hygroscopicity : Use desiccants for long-term storage, as moisture may hydrolyze the isopropoxy group .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine core be addressed?

  • Methodological Answer : Regioselective substitution is influenced by electronic and steric factors. Computational tools (DFT calculations) predict reactivity at specific positions (e.g., C-5 bromine vs. C-2 fluorine). Experimental validation via competitive coupling reactions (e.g., using 2-Bromo-5-fluoropyridine ) can identify optimal directing groups or catalysts .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks for isopropoxy protons) can be resolved by:

  • Variable Temperature (VT) NMR : To distinguish dynamic rotational isomers.
  • 2D Techniques (HSQC, HMBC) : Assign coupling pathways between fluorine and adjacent protons .
  • Isotopic Labeling : Introduce deuterated analogs to simplify spectral interpretation .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Methodological Answer : Design target-specific assays:

  • Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes.
  • Receptor Binding : Radioligand displacement (e.g., for GPCRs, citing methods in ).
  • Metabolic Stability : Microsomal incubation (e.g., liver microsomes) with LC-MS quantification .

Q. What computational models predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer : Molecular dynamics (MD) simulations model solvent effects, while density functional theory (DFT) calculates transition states for cross-coupling or nucleophilic substitution. Software like Gaussian or ORCA integrates experimental parameters (e.g., solvent polarity from ) to refine predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine
Reactant of Route 2
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5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine

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